molecular formula C13H19N3O4 B5463277 (3S)-1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}pyrrolidin-3-ol

(3S)-1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}pyrrolidin-3-ol

Cat. No.: B5463277
M. Wt: 281.31 g/mol
InChI Key: DSLQBYFMFMFMPK-JTQLQIEISA-N
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Description

The compound “(3S)-1-{[5-(morpholin-4-ylmethyl)isoxazol-3-yl]carbonyl}pyrrolidin-3-ol” is a derivative of isoxazol-5(4H)-one . It is synthesized using a synthetic enzyme (synzyme) as the catalyst to promote the multicomponent synthesis .


Synthesis Analysis

The synthesis of this compound involves a synthetic enzyme-catalyzed multicomponent reaction . The catalytic system could be used up to 15 times without any notable loss of its activity .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the γ-addition of β,γ-alkynyl-α-imino esters and C-allenylation of isoxazol-5(4H)-ones . These reactions were achieved with high regio- and stereoselectivities .

Mechanism of Action

The mechanism of the reaction was investigated and, among the three reaction pathway possibilities, only one was operating under the developed conditions . ESI-MS (/MS) allowed for both the simultaneous monitoring of the multicomponent reaction (MCR) and the proposition of a kinetic model to explain the transformation .

Future Directions

The future directions in the study of this compound could involve further investigation into its properties and potential applications. Some derivatives of isoxazol-5(4H)-one showed fluorescence and their photophysical data were evaluated . The antimicrobial abilities of all synthesized derivatives against Gram-positive and Gram-negative strains were also evaluated . The abilities of functional chromophores (fluorescent compounds) as live cell-imaging probes were verified and one of the multicomponent adducts could stain early endosomes selectively in bioimaging experiments . These findings suggest potential future directions in the fields of fluorescence studies, antimicrobial research, and bioimaging.

Properties

IUPAC Name

[(3S)-3-hydroxypyrrolidin-1-yl]-[5-(morpholin-4-ylmethyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c17-10-1-2-16(8-10)13(18)12-7-11(20-14-12)9-15-3-5-19-6-4-15/h7,10,17H,1-6,8-9H2/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSLQBYFMFMFMPK-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=NOC(=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1O)C(=O)C2=NOC(=C2)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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